molecular formula C12H10FNO4 B6612317 methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate CAS No. 932780-86-4

methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate

Cat. No. B6612317
CAS RN: 932780-86-4
M. Wt: 251.21 g/mol
InChI Key: HEZIENLYSUIDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate, also known as MFC, is an organic compound belonging to the class of oxazoles. It is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. MFC has been extensively studied due to its wide range of applications in the fields of science and technology.

Scientific Research Applications

Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate has been used in the synthesis of novel organic compounds, such as heterocyclic compounds and polymers. methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate has also been used in the synthesis of peptides, peptide analogues, and peptide-like compounds.

Mechanism of Action

Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate is a reactive compound that can undergo nucleophilic substitution reactions with a variety of nucleophiles. The reaction of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate with nucleophiles results in the formation of new organic compounds. The mechanism of the reaction involves the formation of a covalent bond between the nucleophile and the carbon atom of the methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate molecule.
Biochemical and Physiological Effects
methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The biochemical and physiological effects of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate are largely unknown. However, it has been suggested that methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate may have some anti-inflammatory properties, as well as some antifungal and antibacterial properties. Additionally, methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate has been used in the synthesis of peptides, peptide analogues, and peptide-like compounds, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive material that is easy to obtain and use. Additionally, methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate is a very reactive compound, making it useful for the synthesis of a wide variety of organic compounds. However, methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate is also a very toxic material, and its use should be done with caution.

Future Directions

The potential applications of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate are vast, and further research is needed to fully understand its potential. Future research should focus on the synthesis of novel organic compounds using methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate, as well as the development of new peptide-based drugs and other compounds. Additionally, further research should be done to understand the biochemical and physiological effects of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate, as well as its potential therapeutic applications. Finally, research should be done to develop safer and more efficient methods for the synthesis of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate.

Synthesis Methods

Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate can be synthesized by a variety of methods, including the reaction of 2-fluorophenol with 1,2-oxazolidine-3-carboxylic acid, the reaction of 2-fluorophenol with ethyl cyanoacetate, and the reaction of 2-fluorophenol with ethyl cyanoacetate in the presence of a base. The most common method for the synthesis of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate involves the reaction of 2-fluorophenol with ethyl cyanoacetate in the presence of a base. The reaction proceeds via a nucleophilic substitution reaction, leading to the formation of methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate.

properties

IUPAC Name

methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c1-16-12(15)10-6-8(18-14-10)7-17-11-5-3-2-4-9(11)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIENLYSUIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.